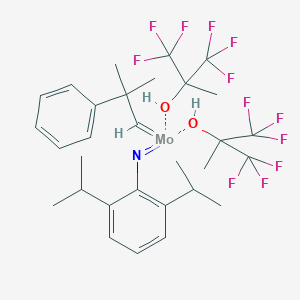

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)

Overview

Description

This compound, also known as Schrock’s Catalyst, is a derivative of molybdenum (VI) that can metathesize many ordinary olefins, especially terminal olefins . It can also ring-open metathesis polymerize (ROMP) many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .

Molecular Structure Analysis

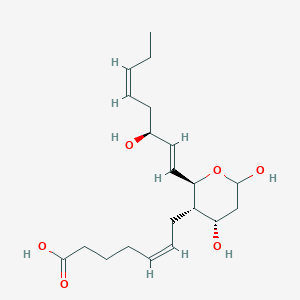

The molecular formula of this compound is C30H37F12MoNO2 . Unfortunately, the specific molecular structure is not provided in the available resources.Chemical Reactions Analysis

This compound is known to metathesize many ordinary olefins, especially terminal olefins . It can also ROMP many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .Physical And Chemical Properties Analysis

This compound appears as a yellow to orange powder . It is insoluble in water . The molecular weight is 767.5 g/mol . It is air sensitive and moisture sensitive, and should be stored at 2-8 °C .Scientific Research Applications

Catalytic Properties

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) and related molybdenum(VI) complexes exhibit significant catalytic properties. These complexes are efficient catalysts for olefin epoxidation reactions, as demonstrated by various studies. For instance, research shows that dioxidomolybdenum(VI) complexes containing specific ligands can act as efficient and selective catalysts for epoxidation of various olefins, including challenging substrates like 1-octene or limonene, converting them to their corresponding epoxides (Mayilmurugan et al., 2013). Similarly, other studies indicate that molybdenum complexes with different ligands have been used successfully as catalysts in olefin epoxidation, demonstrating high selectivity and activity (Bruno et al., 2006), (Bruno et al., 2007).

Structural and Magnetic Properties

In addition to catalytic applications, these molybdenum(VI) complexes are notable for their interesting structural and magnetic properties. One study reports the synthesis and structural analysis of heptacoordinated molybdenum(VI) complexes, showcasing a rare case of Mo(VI) ion without any multiply bonded terminal ligands. These complexes exhibit unique structural features and demonstrate significant magnetic properties, including the characterization of a stable molybdenum(VI) amidophenoxide radical (Hänninen et al., 2013).

Applications in Thin Film Deposition

Molybdenum(VI) complexes have also found applications in thin-film deposition technologies. A study on bis(tert-butylimido)-molybdenum(VI) frameworks demonstrated their use in atomic layer deposition (ALD) and chemical vapor deposition of molybdenum-containing thin films. The research highlights the thermal robustness and volatility of these complexes, making them suitable for high-temperature ALD processes (Land et al., 2023).

Solvent Extraction Applications

Additionally, these complexes have been explored in the context of solvent extraction. For instance, research into the solvent extraction of molybdenum(VI) using ionic liquids as diluents has been conducted. This work involves recovering molybdenum from aqueous solutions, indicating the potential for these complexes in industrial extraction and purification processes (Quijada-Maldonado et al., 2017).

Safety And Hazards

properties

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVDWEMQFYIDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F12MoNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)